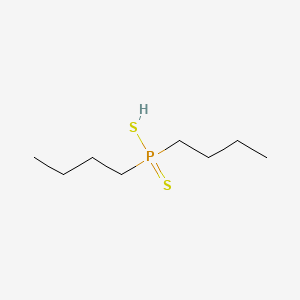

Dibutylphosphinodithioic acid

Description

BenchChem offers high-quality Dibutylphosphinodithioic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibutylphosphinodithioic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

32435-35-1 |

|---|---|

Molecular Formula |

C8H19PS2 |

Molecular Weight |

210.3 g/mol |

IUPAC Name |

dibutyl-sulfanyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C8H19PS2/c1-3-5-7-9(10,11)8-6-4-2/h3-8H2,1-2H3,(H,10,11) |

InChI Key |

MRODDAMGFAPKFW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCP(=S)(CCCC)S |

Origin of Product |

United States |

Fundamental Chemical Significance and Research Context

Dibutylphosphinodithioic acid belongs to the class of dialkyldithiophosphinic acids, which are characterized by two alkyl groups and two sulfur atoms attached to a central phosphorus atom. The research context of these compounds is broad, with significant focus on their application as extractants in hydrometallurgy. Specifically, they have shown a remarkable ability to separate trivalent actinides from lanthanides, a crucial step in the advanced nuclear fuel cycle. magtech.com.cn

The general class of dialkyldithiophosphinic acids, including the dibutyl derivative, is recognized for its utility as metal extractants and froth flotation agents in the mining industry. google.com Their effectiveness as wetting agents, detergents, and additives in lubricants has also been noted, highlighting their commercial and research value. google.com The synthesis of highly purified forms of these acids is a key area of investigation, aiming to enhance their performance in specialized applications. google.com

Overview of Molecular Architecture and Electronic Features of Dibutylphosphinodithioic Acid

Established Synthetic Routes to Dibutylphosphinodithioic Acid

The synthesis of dialkyldithiophosphinic acids, including the dibutyl derivative, has been a subject of extensive research, leading to several well-established routes. These methods often involve the reaction of organometallic compounds with phosphorus sulfides or the sulfurization of phosphine (B1218219) derivatives.

A primary and widely recognized method for preparing dibutylphosphinodithioic acid involves the use of a Grignard reagent. In this process, an alkyl Grignard reagent, specifically butylmagnesium bromide, is reacted with phosphorus pentasulfide (P₄S₁₀). This reaction represents a key transformation where the butyl groups from the Grignard reagent are transferred to the phosphorus center, followed by thionation to form the desired dithiophosphinic acid.

Another established pathway involves the sulfur-oxidation of a corresponding dialkylphosphine. tandfonline.com For instance, dibutylphosphine can be reacted with elemental sulfur. tandfonline.comgoogle.com This transformation is typically carried out in a suitable solvent and may require heating to proceed to completion. While effective, this route's practicality can be influenced by the availability and handling requirements of the dialkylphosphine precursor. tandfonline.com

A different approach begins with dialkylphosphinic acid, which is then sulfurized to yield the dialkyldithiophosphinic acid. google.com This two-step process involves first creating the P-C bonds and then introducing the sulfur atoms. The sulfurization step can be achieved using reagents like phosphorus pentasulfide. google.com

Some synthetic strategies also utilize diethyl phosphite (B83602) and an alkyl halide as starting materials in a multi-step process to generate the target molecule. tandfonline.com This method can be advantageous as the precursors are often readily available and the reactions can be performed under mild conditions. tandfonline.com

The selection of precursors is critical and often depends on factors such as availability, cost, and the desired scale of the reaction. Each set of precursors undergoes a unique chemical transformation to yield the final dibutylphosphinodithioic acid product.

The mechanism for the reaction between a Grignard reagent and phosphorus pentasulfide (P₄S₁₀) is a complex process. It is generally understood to initiate with the nucleophilic attack of the carbanionic butyl group from the Grignard reagent onto one of the phosphorus atoms of the cage-like P₄S₁₀ structure. This disrupts the P-S bonds within the phosphorus pentasulfide molecule. Subsequent attacks by additional Grignard reagent molecules and rearrangement steps lead to the formation of an intermediate containing phosphorus-carbon bonds. The final step involves hydrolysis or acidification of the reaction mixture, which protonates the dithiophosphinate salt to yield dibutylphosphinodithioic acid.

In the sulfurization of dibutylphosphine, the mechanism involves the direct reaction of the phosphine with elemental sulfur. The lone pair of electrons on the phosphorus atom of dibutylphosphine attacks the S₈ ring (or other sulfur allotropes present), leading to the oxidative addition of sulfur to the phosphorus center. Two equivalents of sulfur are added to form the dithiophosphinic acid. The reaction proceeds through a phosphine sulfide (B99878) intermediate.

Optimized Reaction Conditions for Enhanced Synthesis of Dibutylphosphinodithioic Acid

Optimizing reaction conditions is crucial for maximizing the yield and purity of dibutylphosphinodithioic acid while minimizing reaction time and by-product formation. Research has explored various parameters to enhance the efficiency of the synthetic routes.

For syntheses involving the reaction of dialkylphosphine with sulfur, temperature control is a key factor. One patented process describes heating a mixture of sulfur and water to between 50°C and 90°C, with a preferred range of 60°C to 75°C, as yields may decrease at temperatures around 80°C. google.com In this method, the dialkylphosphine is added, and an alkali such as sodium hydroxide (B78521) is subsequently introduced to neutralize the forming acid, which drives the reaction to completion and can result in yields of 95-98%. google.com

Microwave irradiation has also been investigated as a method to accelerate the synthesis of related dialkyl dithiophosphoric acids from an alcohol and phosphorus pentasulfide. researchgate.net This technique has been shown to achieve faster reaction times compared to conventional heating methods. researchgate.net The use of microwave energy, power level, and exposure time are critical parameters that must be optimized for specific reactants. researchgate.net

The choice of solvent can also influence the reaction outcome. For instance, in the sulfurization of purified dialkylphosphinic acid with P₄S₁₀, the product can be extracted from the reaction mixture using a water-immiscible solvent like hexanes after acidification. google.com

The following table summarizes the impact of different conditions on the synthesis of dialkyldithiophosphinates, based on findings from various studies.

Table 1: Influence of Reaction Conditions on Dialkyldithiophosphinate Synthesis

| Parameter | Condition | Observation | Yield | Reference |

|---|---|---|---|---|

| Temperature | 60-75 °C | Optimal range for reacting dialkylphosphine with sulfur and water. | 95-98% | google.com |

| Temperature | >80 °C | Yield begins to decrease. | Lower | google.com |

| Reagent Addition | Staged addition of alkali | Neutralizes the acid as it forms, preventing side reactions with sulfur. | High | google.com |

| Energy Source | Microwave Irradiation | Reaction times are significantly reduced compared to conventional heating. | N/A | researchgate.net |

Scalable Production Techniques for Dibutylphosphinodithioic Acid

The transition from laboratory-scale synthesis to large-scale industrial production of dibutylphosphinodithioic acid requires robust and efficient techniques. Scalability necessitates a focus on process control, safety, and economic viability.

One approach to scalable production involves a process where a dialkylphosphinic acid is first produced and purified, and then sulfurized. google.com This method is advantageous because it allows for the removal of impurities, such as monoalkylphosphinic acid, before the final sulfurization step, leading to a higher purity final product. google.com The purification can be achieved by forming salts and utilizing phase separation between aqueous and organic layers. google.com The sulfurization of the purified dialkylphosphinic acid with phosphorus pentasulfide can yield the product in excess of 90%. googleapis.com

Another patented process designed for scale involves reacting elemental phosphorus and elemental sulfur directly with an organic compound, bypassing the need to pre-synthesize phosphorus pentasulfide. google.com This method offers better control over the reaction exotherm and the rate of hydrogen sulfide evolution, which are significant safety and handling concerns in large-scale operations. google.com The reaction temperature can be controlled by the rate of phosphorus addition. google.com

For syntheses starting from dialkylphosphine, a process has been developed where the phosphine is added to a heated mixture of sulfur and water. google.com The subsequent and controlled addition of an alkali to neutralize the forming acid at an elevated temperature ensures a rapid neutralization reaction, which prevents the alkali from reacting with the sulfur, a common side reaction. google.com This method is reported to produce high yields and is suitable for industrial application.

These scalable techniques emphasize process control, such as managing reaction temperatures and the rate of reagent addition, to ensure safe and efficient production on a larger scale.

Chemical Reactivity and Transformation Profiles of Dibutylphosphinodithioic Acid

Oxidation Reactions of Dibutylphosphinodithioic Acid

Dibutylphosphinodithioic acid is susceptible to oxidation, a process that can compromise its integrity and function, particularly in applications like solvent extraction. The oxidation can be initiated by atmospheric oxygen as well as by stronger chemical oxidizing agents.

Systematic investigations into the atmospheric degradation of various dithiophosphinic acids (DPAHs) have revealed that the process is complex, leading to several products through multiple pathways. osti.govnih.gov The primary mechanism involves the transformation of the sulfur atoms to oxygen, a process termed "S → O" transformation. nih.gov Studies suggest that hydroxyl radicals (•OH), which can be continuously generated in the atmosphere, play a dominant role in initiating the oxidation cascade. osti.gov

The degradation can also be accelerated in the presence of strong oxidizing agents such as nitric acid (HNO₃). tandfonline.comresearchgate.net Contact with nitric acid leads to the formation of oxidatively coupled species and the progressive replacement of sulfur with oxygen. tandfonline.comresearchgate.net The initial step in acidic degradation is often the formation of a disulfide derivative. acs.org To mitigate this degradation, radical scavengers can be employed. acs.org

The principal oxidation transformations are summarized in the table below.

| Oxidation Pathway | Description | Primary Products | Reference |

| S → O Transformation | Stepwise replacement of sulfur atoms with oxygen atoms. This is a common degradation route in the presence of atmospheric oxygen or other oxidants. | Dibutylmonothiophosphinic acid (R₂PSOH), Dibutylphosphinic acid (R₂POOH) | osti.govnih.gov |

| Dimerization (Oxidative Coupling) | Formation of a disulfide bond between two molecules of the acid. This is a significant pathway when exposed to oxidizing conditions, such as contact with HNO₃. | Bis(dibutylphosphinothioyl) disulfide (R₂PSS-SSPR₂) | osti.govtandfonline.com |

| Rearrangement & Dimerization | Complex pathways involving both S→O transformation and dimerization. | R₂POS–SOPR₂ | osti.govnih.gov |

| Peroxide Formation | Further oxidation of the oxo-derivatives. | R₂POO–OOPR₂ | osti.govnih.gov |

| R represents the butyl group (C₄H₉). |

Reduction Reactions of Dibutylphosphinodithioic Acid

The reduction of dithiophosphinic acids is less extensively documented than their oxidation. However, based on the known reactivity of related organophosphorus-sulfur compounds and general reducing agents, potential reductive pathways can be inferred. The primary sites for reduction are the phosphorus-sulfur double bond (P=S) and the phosphorus-sulfur single bond (P-S).

Powerful hydride-donating reagents, such as lithium aluminum hydride (LiAlH₄) and diisobutylaluminium hydride (DIBAL-H), are known to reduce a wide range of functional groups, including carbonyls and their thio-analogues. uop.edu.pklibretexts.orgwikipedia.org The reduction of the P=S group in dibutylphosphinodithioic acid would likely proceed via the transfer of a hydride ion to the phosphorus center, which could ultimately lead to a secondary phosphine (B1218219) after hydrolysis.

Another potential reductive transformation is desulfurization. Catalytic reduction using reagents like Raney nickel is a well-established method for cleaving carbon-sulfur bonds and could potentially be applied to cleave the P-S bonds in dithiophosphinic acids, leading to phosphine derivatives. researchgate.net

A summary of plausible, though not explicitly documented for dibutylphosphinodithioic acid, reduction reactions is provided below.

| Reagent Type | Potential Transformation | Potential Product | Reference (Analogous Reactions) |

| Metal Hydrides (e.g., LiAlH₄) | Reduction of the P=S and P-S-H moieties. | Dibutylphosphine | libretexts.orgwikipedia.org |

| Catalytic Hydrogenation (e.g., Raney Ni) | Desulfurization via cleavage of P-S bonds. | Dibutylphosphine | researchgate.net |

Substitution Reactions Involving the Dibutylphosphinodithioic Acid Moiety

The most significant substitution reactions involving dibutylphosphinodithioic acid are those where the proton of the thiol group (-SH) is replaced. This reactivity underlies its primary application as an extractant in hydrometallurgy.

As a Brønsted-Lowry acid, dibutylphosphinodithioic acid readily donates its proton in the presence of a base. The reaction with metal oxides, hydroxides, or salts results in the formation of a metal dithiophosphinate salt. uop.edu.pk In this reaction, the proton is substituted by a metal cation, and the dithiophosphinate anion acts as a ligand.

The general reaction is: n R₂P(S)SH + Mⁿ⁺ → [R₂P(S)S]ₙM + n H⁺ (where R is butyl and Mⁿ⁺ is a metal ion)

These metal complexes are often soluble in organic solvents, a property that is exploited in liquid-liquid extraction processes for separating metals. osti.gov The dithiophosphinate anion is considered a soft donor ligand due to the presence of the sulfur atoms, showing a preference for coordinating with soft or borderline metal ions. tandfonline.com

Beyond simple salt formation, the dithiophosphinate moiety can participate in more complex substitution pathways. For example, chiral dithiophosphoric acids, which are structurally related, have been shown to act as catalysts where the dithiophosphate (B1263838) intermediate is displaced in an Sₙ2′ reaction, highlighting the ability of the conjugate base to function as both a nucleophile and a leaving group. nih.gov

Acid-Base Equilibria and Protonation States of Dibutylphosphinodithioic Acid

Dibutylphosphinodithioic acid is a protic acid that can dissociate in a solvent to yield a proton and its conjugate base, the dibutylphosphinodithioate anion. chemistrysteps.com The position of this equilibrium is a critical factor in its application, particularly in solvent extraction, where the pH of the aqueous phase dictates the extent of protonation and thus the availability of the anionic ligand for metal complexation. osti.gov

The equilibrium can be represented as: R₂P(S)SH ⇌ R₂P(S)S⁻ + H⁺ (where R is butyl)

The table below summarizes the key aspects of the acid-base behavior.

| Parameter | Description | Significance | Reference |

| Protonation State | Exists in either the protonated (neutral acid) form or the deprotonated (anionic) form. | The anionic form is the active species for complexing with metal cations. | osti.gov |

| Acid Dissociation Constant (Kₐ) | The equilibrium constant for the dissociation of the acidic proton. | Quantifies the acid's strength and determines the pH range for its effective use as a ligand. | chemistrysteps.comlibretexts.org |

| pKₐ | The negative logarithm of the acid dissociation constant. | A convenient scale for expressing acid strength. For dialkyldithiophosphinic acids, pKₐ values are typically in the 2-3 range. | organicchemistrydata.orgochemtutor.com |

Coordination Chemistry of Dibutylphosphinodithioic Acid As a Ligand

Ligand Design Principles and Chelation Properties of Dibutylphosphinodithioic Acid

The coordination behavior of the dibutylphosphinodithioate ligand is dictated by the intrinsic properties of its dithiophosphinate functional group and the nature of the attached butyl substituents.

The denticity of a ligand refers to the number of donor atoms that bind to a central metal ion. mdpi.com The dibutylphosphinodithioate anion possesses two sulfur donor atoms within its PS₂⁻ moiety, allowing for several modes of coordination. researchgate.net

Bidentate Chelation: The most prevalent coordination mode for dithiophosphinates is as a bidentate chelating ligand. researchgate.netwaikato.ac.nz In this arrangement, both sulfur atoms bind to a single metal center, forming a stable four-membered chelate ring. researchgate.netwikipedia.org This chelation is a primary contributor to the stability of the resulting metal complexes. researchgate.net

Bridging: The ligand can also act as a bridge between two or more metal centers. This mode is crucial in the formation of coordination polymers. researchgate.net

Monodentate: Although less common, monodentate coordination, where only one of the two sulfur atoms binds to the metal, has been observed. researchgate.net This can occur in complexes where steric crowding or the coordination requirements of the metal favor single-point attachment. nih.gov

The versatile coordination of dithiocarboxylic acids, a related class of sulfur-donor ligands, can result in various nucleation modes, leading to mono-, di-, tri-, or tetranuclear complexes. mdpi.comsemanticscholar.org

Table 1: Common Coordination Modes of Dibutylphosphinodithioate

| Coordination Mode | Description | Structural Implication |

| Bidentate Chelate | Both sulfur atoms bind to a single metal ion. | Forms a stable, four-membered M-S-P-S ring. |

| Bidentate Bridge | Each sulfur atom binds to a different metal ion. | Leads to the formation of polymeric or polynuclear structures. |

| Monodentate | Only one sulfur atom coordinates to the metal ion. | Leaves one sulfur atom uncoordinated; may be observed in sterically hindered complexes. |

The coordination chemistry of dibutylphosphinodithioate is a delicate interplay of steric and electronic effects.

Electronic Factors: The dithiophosphinate group is classified as a soft ligand according to Hard and Soft Acid-Base (HSAB) theory, due to the presence of polarizable sulfur donor atoms. researchgate.net This imparts a preference for coordinating with soft or borderline metal ions, such as Cu⁺, Ag⁺, Au⁺, Hg²⁺, and Cd²⁺, as well as later first-row transition metals in lower oxidation states. researchgate.net The electron-donating nature of the two butyl groups attached to the phosphorus atom increases the electron density on the sulfur atoms, enhancing their donor capability compared to aryl-substituted analogues. libretexts.org

Steric Factors: The two n-butyl chains introduce significant steric bulk around the phosphorus center. This steric hindrance can influence the coordination number and geometry of the resulting metal complex. libretexts.org While moderate steric bulk can stabilize monomeric complexes by preventing polymerization, excessive crowding can lead to longer, weaker metal-sulfur bonds or even force a change in coordination mode from bidentate to monodentate. escholarship.orgub.edu In some substituted aryldithiophosphinates, steric interactions between ortho substituents force a rotation around the P-C bonds, which in turn alters the electronic properties of the sulfur donors, effectively making the ligand "softer". nih.gov

Synthesis and Structural Characterization of Metal Complexes of Dibutylphosphinodithioic Acid

Complexes of dibutylphosphinodithioic acid are typically synthesized by reacting the corresponding acid or its alkali metal/ammonium (B1175870) salt with a suitable metal salt in an organic solvent. researchgate.netwikipedia.org The resulting complexes are often characterized by techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction.

Dibutylphosphinodithioate forms complexes with a wide variety of transition metals, including those from the d-block and f-block series. researchgate.netmlsu.ac.in

Nickel(II) Complexes: Nickel(II) complexes of dithiophosphinates have been well-studied. For instance, square-planar complexes of the type [Ni(S₂PR₂)₂] are common. Heteroleptic complexes, such as [NiCl(PR₃)(S₂PR'₂)], have also been synthesized and structurally characterized. In one such example with a dimethylphosphinodithioate ligand, the geometry is a distorted square-planar Ni(II) center with a chelating dithiophosphinate ligand. acs.org The Ni-S bond lengths can be asymmetric depending on the ligand trans to the sulfur atom. acs.org

Gold Complexes: The reaction of dithiophosphinates with gold(III) precursors can lead to redox chemistry. Attempts to synthesize gold(III) complexes with diphenylphosphinodithioate resulted in the reduction of the metal center and the formation of a polymeric gold(I) complex. waikato.ac.nz This highlights the reducing potential of the dithiophosphinate ligand. Dinuclear gold(I) complexes with related dithiophosphonate ligands have been synthesized and shown to exhibit interesting luminescence properties, influenced by Au···Au interactions in the solid state. unirioja.es

Lanthanide and Actinide Complexes: The interaction of dithiophosphinates with f-block elements is of interest for nuclear fuel reprocessing. Studies with neodymium(III) and various aryldithiophosphinates show the formation of 1:2 and 1:3 (metal:ligand) complexes. nih.gov Depending on the steric bulk of the ligand, both bidentate and monodentate coordination modes were observed. nih.gov Similarly, uranyl (UO₂²⁺) complexes of the type [UO₂(S₂PR₂)₂(EtOH)] have been synthesized, where the dithiophosphinate ligands are bidentate, creating a five-coordinate, pentagonal bipyramidal geometry around the uranium center. iucr.org

The coordination chemistry of dibutylphosphinodithioate extends to main group elements, where it also displays diverse structural possibilities. researchgate.netrsc.org

Thallium Complexes: Thallium(I) and Thallium(III) dithiophosphinates exhibit a wide array of coordination geometries. Their solid-state structures are often characterized by intermolecular Tl···S interactions, which lead to the formation of complex supramolecular assemblies. researchgate.net

Tin Complexes: Tin(II) complexes with related O,N-chelating Schiff base ligands containing ferrocenyl groups have been described. mdpi.com Given the soft nature of both tin(II) and the dithiophosphinate ligand, stable complexes are readily formed.

Aluminum Complexes: While less common for soft sulfur ligands, complexes with harder main group metals like aluminum can be formed. springernature.com The design of the ligand framework is crucial for stabilizing such interactions. rsc.org

Table 2: Selected Structural Data for Metal Dithiophosphinate and Dithiophosphonate Complexes Note: Data for closely related dithiophosphinates/dithiophosphonates are used to illustrate typical structural parameters.

| Complex | Metal | Geometry | M-S Bond Lengths (Å) | S-P-S Angle (°) | Reference |

| [NiCl(PPh₃)(S₂PMe₂)] | Ni(II) | Distorted Square Planar | 2.205(2), 2.254(5) | 87.4 (S-Ni-S) | acs.org |

| [UO₂(S₂PPh₂)₂(EtOH)] | U(VI) | Pentagonal Bipyramidal | ~2.72 | 111.09 | iucr.org |

| [AuS₂PPh(OC₅H₉)]₂ | Au(I) | Dinuclear | 2.316(3), 2.321(3) | 114.71(1) | unirioja.es |

Reactivity and Stability of Coordination Compounds Derived from Dibutylphosphinodithioic Acid

The complexes formed with dibutylphosphinodithioate exhibit notable stability and defined reactivity patterns.

Stability: Dithiophosphinate complexes are generally considered to be robust. camachem.com Their stability stems from several factors:

Chelate Effect: The formation of a four-membered chelate ring upon bidentate coordination significantly enhances the thermodynamic stability of the complex compared to analogous complexes with monodentate sulfur ligands. researchgate.netcore.ac.uk

Chemical Resistance: Dithiophosphinates are more resistant to hydrolysis and oxidation compared to the closely related dithiophosphates. camachem.com This inherent stability is transferred to their metal complexes.

HSAB Principle: The stability of a given complex is strongly influenced by the match between the metal and ligand. As a soft ligand, dibutylphosphinodithioate forms particularly stable complexes with soft metal ions. researchgate.netnih.gov

Thermal Stability: Metal complexes of related dithiocarbamates, which also feature a four-membered chelate ring, show high thermal stability, with decomposition often beginning above 250 °C. tandfonline.com

Reactivity: The reactivity of dibutylphosphinodithioate complexes is centered on the metal, the ligand, or the metal-ligand bond.

Ligand Exchange: The dithiophosphinate ligand can be displaced by stronger coordinating ligands, although the high stability of the chelate ring makes such reactions less favorable than in complexes with monodentate ligands.

Redox Reactions: The ligand can participate in redox reactions, as seen in its ability to reduce Au(III) to Au(I). waikato.ac.nz Conversely, the metal center in a complex can undergo redox changes while the ligand remains intact.

Acid-Base Reactions: The stability of the complexes can be pH-dependent. In highly acidic conditions, protonation of the sulfur atoms can lead to decomposition of the complex. researchgate.net

The robust nature and predictable reactivity of these compounds make them valuable in fields ranging from catalysis to materials science. camachem.comacs.org

Theoretical and Computational Studies of Dibutylphosphinodithioic Acid Coordination Complexes

Theoretical and computational chemistry have become indispensable tools for elucidating the intricate details of the electronic structure and bonding in coordination compounds. In the context of dibutylphosphinodithioic acid complexes, these methods provide insights that are often inaccessible through experimental techniques alone. Density Functional Theory (DFT) is a particularly powerful method for studying such systems, offering a balance between computational cost and accuracy.

Electronic Structure Analysis and Bonding Nature

Theoretical analyses, primarily through DFT calculations, have been employed to understand the electronic structure and the nature of the metal-ligand bond in complexes of dithiophosphinates, a class of ligands to which dibutylphosphinodithioic acid belongs.

Studies on analogous dithiophosphinate anions, such as the dicyclohexyldithiophosphinate anion ([Cy₂PS₂]⁻), have shown that there is significant delocalization of electron density across the P-S bonds. tandfonline.com This delocalization is a key feature of the ligand and influences its coordination behavior. The two sulfur atoms can bond to a metal center in a variety of modes, with the bidentate chelating mode being very common, forming a stable four-membered ring.

The nature of the bond between the metal and the sulfur atoms of the dibutylphosphinodithioate ligand is a combination of sigma (σ) donation from the sulfur lone pairs to the metal d-orbitals and, in some cases, pi (π) interactions. The extent of covalent versus ionic character in these bonds can be analyzed using methods like Natural Bond Orbital (NBO) analysis. For instance, in related dithiophosphate (B1263838) complexes, the metal-sulfur bonds have been shown to possess a substantial ionic character, which can be modulated by the nature of the metal and other co-ligands. youtube.com

Computational studies allow for the visualization of molecular orbitals, providing a qualitative picture of the bonding interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are crucial in determining the chemical reactivity and electronic properties of the complex. In many transition metal complexes with dithiophosphinate ligands, the HOMO is often localized on the ligand, specifically on the sulfur atoms, while the LUMO is typically centered on the metal d-orbitals.

A summary of typical bonding characteristics derived from computational studies on metal-dithiophosphinate complexes is presented in the table below.

| Feature | Description |

| P-S Bond Character | Significant delocalization of electron density across the two P-S bonds. tandfonline.com |

| Metal-Sulfur Bonding | Primarily σ-donation from sulfur lone pairs to metal d-orbitals. The degree of covalency varies with the metal ion. |

| Coordination Geometry | Often forms a stable four-membered chelate ring with the metal center. |

| HOMO Character | Typically has significant contribution from the sulfur p-orbitals of the ligand. |

| LUMO Character | Generally dominated by the d-orbitals of the metal center. |

This table provides a generalized summary based on theoretical studies of dithiophosphinate and related ligands.

Ligand Field Theory and Molecular Orbital Perspectives

Ligand Field Theory (LFT) and Molecular Orbital (MO) theory are fundamental frameworks for describing the electronic structure and properties of transition metal complexes. youtube.comfzu.czyoutube.com

From a Molecular Orbital Theory perspective, the interaction between the metal d-orbitals and the orbitals of the two donor sulfur atoms of the dibutylphosphinodithioate ligand leads to the formation of bonding, non-bonding, and antibonding molecular orbitals. uoanbar.edu.iq An MO diagram for a simplified octahedral [M(S-S)₃] complex, where S-S represents the dithiophosphinate ligand, would show the splitting of the metal d-orbitals into t₂g and e_g sets. The sulfur donor orbitals combine to form symmetry-adapted linear combinations (SALCs) that interact with the metal orbitals of appropriate symmetry. The energy difference between the resulting t₂g and e_g* orbitals corresponds to the ligand field splitting parameter (10Dq or Δo).

Ligand Field Theory provides a parameterized model to understand the d-d electronic transitions observed in the UV-Visible spectra of these complexes. researchgate.netdalalinstitute.com The strength of the ligand field created by the dibutylphosphinodithioate ligand determines the magnitude of the splitting of the d-orbitals (Δ). This parameter, along with the Racah inter-electronic repulsion parameter (B), can be used to interpret the electronic spectra and predict the magnetic properties of the complexes.

The dibutylphosphinodithioate ligand is generally considered to be a relatively "soft" ligand due to the presence of sulfur donor atoms. In the spectrochemical series, ligands of this type typically produce a smaller ligand field splitting compared to "hard" ligands like those with oxygen or nitrogen donors. This often results in high-spin complexes for first-row transition metals where the pairing energy is greater than the ligand field splitting energy.

The key ligand field parameters for transition metal complexes can be determined from their electronic absorption spectra. These parameters provide quantitative information about the electronic structure.

| Parameter | Symbol | Information Provided |

| Ligand Field Splitting Energy | 10Dq or Δ | The energy separation between the split d-orbitals in a given geometry (e.g., octahedral or tetrahedral). dalalinstitute.com |

| Racah Parameter | B | A measure of the inter-electronic repulsion within the d-orbitals of the metal ion in the complex. dalalinstitute.com |

| Nephelauxetic Ratio | β | The ratio of the Racah parameter in the complex to that in the free metal ion (B/B₀). It indicates the degree of covalency in the metal-ligand bond. A smaller β value suggests greater covalency. |

| Ligand Field Stabilization Energy | LFSE | The stabilization of the d-electrons due to the splitting of the d-orbitals in the ligand field. libretexts.org |

This table outlines the key parameters used in Ligand Field Theory to describe the electronic properties of coordination complexes.

By applying these theoretical and computational approaches, a deeper understanding of the electronic properties, bonding, and reactivity of metal complexes containing the dibutylphosphinodithioic acid ligand can be achieved, guiding the design of new complexes with desired functionalities.

Advanced Analytical and Spectroscopic Characterization of Dibutylphosphinodithioic Acid

Spectroscopic Techniques for Structural Elucidation of Dibutylphosphinodithioic Acid and its Derivatives

Spectroscopic methods are indispensable for the detailed structural analysis of dibutylphosphinodithioic acid, offering a non-destructive means to probe its molecular vibrations, nuclear spin environment, and electronic transitions.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and characterizing the bonding within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nist.govwpmucdn.com The IR spectrum of dibutylphosphinodithioic acid exhibits several characteristic absorption bands that are indicative of its structure.

The key vibrational frequencies for dibutylphosphinodithioic acid are associated with the P-S, P=S, S-H, and C-H bonds. The stretching vibration of the P=S double bond typically appears in the region of 600-750 cm⁻¹. The P-S single bond stretching vibrations are generally observed at lower frequencies, in the range of 500-650 cm⁻¹. A weak to medium absorption band corresponding to the S-H stretching of the thiol group can be expected in the 2550-2600 cm⁻¹ region, although this can sometimes be broad. The presence of the butyl groups is confirmed by the characteristic C-H stretching vibrations in the 2850-2960 cm⁻¹ range and C-H bending vibrations around 1380 cm⁻¹ and 1460 cm⁻¹.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Alkyl) | 2850-2960 | Strong |

| S-H Stretch | 2550-2600 | Weak to Medium |

| C-H Bend (CH₃) | ~1380 | Medium |

| C-H Bend (CH₂) | ~1460 | Medium |

| P=S Stretch | 600-750 | Medium to Strong |

| P-S Stretch | 500-650 | Medium |

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the molecular structure of organic compounds in solution. Both ¹H and ³¹P NMR are particularly informative for dibutylphosphinodithioic acid.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the structure of the butyl groups and their connectivity to the phosphorus atom. The spectrum is expected to show signals for the methyl (CH₃) and methylene (B1212753) (CH₂) protons of the butyl chains. Due to spin-spin coupling with the adjacent protons and the phosphorus atom, these signals will appear as multiplets. The terminal methyl protons will typically appear as a triplet, while the methylene groups will exhibit more complex splitting patterns (e.g., sextet or multiplet) due to coupling with neighboring protons. Furthermore, coupling to the phosphorus atom will introduce additional splitting.

³¹P NMR Spectroscopy: Phosphorus-31 NMR is highly valuable for characterizing organophosphorus compounds due to the 100% natural abundance and spin ½ of the ³¹P nucleus. youtube.com The chemical shift of the phosphorus atom in dibutylphosphinodithioic acid is sensitive to its chemical environment. For dithiophosphinic acids, the ³¹P chemical shift is typically observed in the downfield region of the spectrum, often in the range of +80 to +110 ppm relative to 85% phosphoric acid. researchgate.net The signal will be split by the protons on the adjacent methylene groups of the butyl chains. In a proton-coupled ³¹P NMR spectrum, this would result in a complex multiplet. However, proton-decoupled ³¹P NMR is more common, which would show a single sharp singlet for the phosphorus atom.

| Nucleus | Typical Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹H (-CH₃) | 0.8 - 1.0 | Triplet | ³J(H,H) ≈ 7 |

| ¹H (-CH₂-CH₂-CH₃) | 1.3 - 1.5 | Sextet/Multiplet | ³J(H,H) ≈ 7 |

| ¹H (-P-CH₂-CH₂-) | 1.5 - 1.8 | Multiplet | ³J(H,H) ≈ 7, ³J(P,H) ≈ 15-20 |

| ¹H (-P-CH₂-) | 1.9 - 2.2 | Multiplet | ²J(P,H) ≈ 10-15 |

| ³¹P | +80 to +110 | Singlet (decoupled) | N/A |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Dibutylphosphinodithioic acid itself does not possess chromophores that absorb strongly in the visible region. However, its deprotonated form, the dibutylphosphinodithioate anion, can form intensely colored complexes with transition metals.

The UV-Vis spectra of these metal complexes are dominated by ligand-to-metal charge transfer (LMCT) bands. dpublication.commdpi.com For instance, the nickel(II) complex, bis(dibutylphosphinodithioato)nickel(II), typically exhibits strong absorption bands in the near-UV and visible regions. These transitions involve the excitation of an electron from a sulfur-based molecular orbital to a vacant d-orbital on the nickel ion. The position and intensity of these bands are sensitive to the coordination geometry around the metal center.

| Compound/Complex | Typical λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

|---|---|---|---|

| Dibutylphosphinodithioic acid | ~230-250 | Low | n → σ* |

| Bis(dibutylphosphinodithioato)nickel(II) | ~330, ~390 | High | LMCT (S → Ni) |

| Bis(dibutylphosphinodithioato)copper(II) | ~420 | High | LMCT (S → Cu) dpublication.com |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. While dibutylphosphinodithioic acid itself is diamagnetic, its complexes with paramagnetic metal ions, such as copper(II), are readily studied by EPR. nih.govnih.govnih.gov

| Complex | g-values | Hyperfine Coupling Constants (A) |

|---|---|---|

| Bis(dibutylphosphinodithioato)copper(II) | giso ≈ 2.04-2.05 | Aiso(⁶³,⁶⁵Cu) ≈ 70-80 x 10⁻⁴ cm⁻¹ |

| g|| ≈ 2.08-2.10 | A||(⁶³,⁶⁵Cu) ≈ 150-160 x 10⁻⁴ cm⁻¹ | |

| g⊥ ≈ 2.02-2.03 | A⊥(⁶³,⁶⁵Cu) ≈ 30-40 x 10⁻⁴ cm⁻¹ | |

| Aiso(³¹P) ≈ 8-10 x 10⁻⁴ cm⁻¹ |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. Electron ionization (EI) is a common technique used for the analysis of organophosphorus compounds.

The mass spectrum of dibutylphosphinodithioic acid will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern is often complex but provides valuable structural information. Common fragmentation pathways for dialkyldithiophosphinic acids include the loss of alkyl radicals, alkenes, and smaller neutral molecules. The cleavage of the P-C bond can lead to the loss of a butyl radical (C₄H₉•), resulting in a fragment at [M-57]⁺. Another common fragmentation is the loss of butene (C₄H₈) through a McLafferty-type rearrangement, giving a fragment at [M-56]⁺. Further fragmentation can involve the loss of sulfur or sulfhydryl radicals.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 210 | [C₈H₁₉PS₂]⁺ | Molecular Ion (M⁺) |

| 153 | [C₄H₁₀PS₂]⁺ | Loss of C₄H₉• (butyl radical) |

| 154 | [C₄H₁₁PS₂]⁺ | Loss of C₄H₈ (butene) |

| 121 | [C₄H₁₀PS]⁺ | Loss of SH• |

| 97 | [H₂PS₂]⁺ | Loss of two C₄H₈ molecules |

| 57 | [C₄H₉]⁺ | Butyl cation |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating mixtures, assessing the purity of compounds, and monitoring the progress of chemical reactions. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be employed for the analysis of dibutylphosphinodithioic acid.

Gas Chromatography (GC): Due to its relatively high boiling point and polarity, direct analysis of dibutylphosphinodithioic acid by GC can be challenging. Derivatization is often necessary to increase its volatility and thermal stability. nih.govnih.gov Common derivatization agents include silylating agents (e.g., BSTFA) or alkylating agents (e.g., pentafluorobenzyl bromide). The resulting derivatives can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification or a flame ionization detector (FID) for quantification. A non-polar or medium-polarity capillary column is typically used for separation.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of less volatile and thermally sensitive compounds like dibutylphosphinodithioic acid. unipi.it Reversed-phase HPLC is a common mode of separation, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acidic modifier like formic or phosphoric acid to ensure the analyte is in its protonated form. Detection can be achieved using a UV detector, as the compound has some UV absorbance at lower wavelengths, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |

|---|---|---|---|---|

| GC (after derivatization) | 5% Phenyl-methylpolysiloxane (e.g., DB-5) | Helium | MS, FID | Purity assessment, identification of byproducts |

| HPLC | C18 (Octadecyl-silica) | Acetonitrile/Water with 0.1% Formic Acid (gradient) | UV (210-230 nm), ELSD, MS | Purity assessment, reaction monitoring |

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for analyzing volatile and thermally stable compounds. Due to the low volatility and polar nature of dibutylphosphinodithioic acid, direct analysis by GC can be challenging. Two main strategies are typically employed: direct analysis using a specialized column or analysis following a derivatization step. researchgate.net

Direct injection is possible using polar stationary phases designed for the analysis of acidic compounds. Columns such as those with a nitroterephthalic acid-modified polyethylene (B3416737) glycol phase (e.g., DB-FFAP) are designed to handle polar analytes and minimize peak tailing. researchgate.netnih.gov

More commonly, derivatization is performed to convert the acidic analyte into a more volatile and less polar ester. Methylation is a frequent approach, using reagents like diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) (TMSDAM) to convert the phosphinodithioic acid to its methyl ester. researchgate.net This derivative can then be readily analyzed on standard nonpolar or mid-polarity columns, such as those with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase. Detection is typically achieved using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both quantification and structural confirmation based on fragmentation patterns. researchgate.net

Table 2: Example GC Conditions for Derivatized Dibutylphosphinodithioic Acid

| Parameter | Typical Setting |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film) |

| Carrier Gas | Helium at 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| MS Scan Range | m/z 50-500 |

| Derivatization Agent | Trimethylsilyldiazomethane (TMSDAM) |

X-ray Diffraction and Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) on single crystals is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of a compound and its metal complexes. This technique provides unequivocal evidence of molecular structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. spuvvn.edu

For a compound like dibutylphosphinodithioic acid or its metal complexes, obtaining single crystals of sufficient quality is the first critical step. The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.

Table 3: Illustrative Crystallographic Data Obtainable from X-ray Diffraction

| Parameter | Example Data (for a related phosphinic acid) spuvvn.edu |

|---|---|

| Chemical Formula | C12H11O2P |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 11.474 Åb = 6.051 Åc = 15.718 Åα = 90°β = 99.93°γ = 90° |

| Volume | 1074.9 ų |

| Z (Molecules per unit cell) | 4 |

| Key Structural Features | Intermolecular O-H···O hydrogen bonds |

Electrochemical Methods for Redox Behavior of Dibutylphosphinodithioic Acid Complexes

Electrochemical techniques, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of metal complexes of dibutylphosphinodithioic acid. These methods provide information on the oxidation and reduction potentials of the metal center, the stability of different oxidation states, and the kinetics of electron transfer processes. researchgate.net

In a typical CV experiment, a solution of the metal complex in an appropriate solvent containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate) is analyzed using a three-electrode system (working, reference, and counter electrodes). A potential is swept between two limits, and the resulting current is measured.

The resulting voltammogram plots current versus potential. For a reversible redox process, such as the Ni(II)/Ni(III) couple in a nickel dithiophosphinate complex, a pair of peaks (anodic for oxidation, cathodic for reduction) is observed. researchgate.net The potential midway between these peaks provides the formal reduction potential (E°'), a measure of the thermodynamic ease of the redox event. The separation between the peak potentials (ΔEp) gives an indication of the electrochemical reversibility and the rate of electron transfer. Irreversible processes, often involving coupled chemical reactions, show only one peak on the forward scan. By studying how redox potentials shift with changes to the ligand or metal, insights into the electronic structure of the complexes can be gained.

Table 4: Representative Electrochemical Data for Related Metal Dithiolate Complexes

| Complex Type | Redox Couple | Epa (V) vs. Ag/AgCl | Epc (V) vs. Ag/AgCl | ΔEp (mV) | Reversibility |

|---|---|---|---|---|---|

| Ni(II) Dithiocarbamate | Ni(II) / Ni(III) | +0.78 | +0.70 | 80 | Quasi-reversible |

| Cu(I) Phosphine (B1218219) | Cu(I) / Cu(II) | +0.75 | +0.03 | 720 | Irreversible |

| Zn(II) Dithiophosphate (B1263838) | Zn(II) / Zn(0) | - | -1.11 | - | Irreversible Reduction |

Applications of Dibutylphosphinodithioic Acid in Chemical Systems and Processes

Catalysis Employing Dibutylphosphinodithioic Acid-Based Catalysts

The unique electronic and steric properties of the dibutylphosphinodithioate ligand, derived from its parent acid, make it a candidate for the development of specialized catalysts. By coordinating with a metal center, it can modulate the metal's reactivity and selectivity in various chemical transformations.

Homogeneous Catalysis by Metal Complexes of Dibutylphosphinodithioic Acid

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. Metal complexes of ligands similar to dibutylphosphinodithioic acid, such as other dithiophosphonates and phosphine (B1218219) oxides, have been shown to be effective catalysts for a range of reactions. researchgate.net These complexes often involve transition metals like palladium, platinum, nickel, or silver. researchgate.netmdpi.com

The dithiophosphinate moiety acts as a bidentate or monodentate ligand, binding to the metal center through its sulfur atoms. This coordination influences the electronic density and coordination geometry of the metal, which are critical factors in catalytic activity. For instance, palladium complexes with bulky diphosphine ligands have demonstrated high selectivity in carbonylation reactions. researchgate.net While specific studies focusing solely on dibutylphosphinodithioic acid are not extensively detailed in publicly available literature, the principles governing related phosphine and dithiophosphonate complexes are applicable. These catalysts are explored for C-C coupling reactions, hydrogenations, and hydroformylations. researchgate.netmdpi.com The performance of these catalysts is often influenced by the substituents on the phosphorus atom, with the butyl groups in dibutylphosphinodithioic acid providing a balance of steric hindrance and solubility in organic solvents.

Heterogeneous Catalysis Incorporating Dibutylphosphinodithioic Acid Derivatives

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, which offers significant advantages in terms of catalyst separation, recovery, and reusability. nih.govresearchgate.net Molecular catalysts, such as metal complexes of dibutylphosphinodithioic acid, can be heterogenized by immobilizing them onto solid supports. nih.govmdpi.com

Common solid supports include silica (B1680970), alumina, polymers, and carbon-based materials. researchgate.netmdpi.com The immobilization of dibutylphosphinodithioic acid or its metal complexes can be achieved by several methods:

Covalent Bonding: The acid can be chemically modified to include a reactive group that forms a covalent bond with a functionalized support material, such as silica nanoparticles. rsc.orgnih.gov

Adsorption: The catalyst can be physically adsorbed onto the surface of a porous support. mdpi.com

Entrapment: The catalyst can be encapsulated within the porous structure of a material like a metal-organic framework (MOF) or a polymer matrix. mdpi.com

These solid-supported catalysts can be employed in fixed-bed reactors for continuous flow processes, enhancing industrial applicability. nih.gov For example, immobilized chiral phosphoric acids have been successfully used in various stereoselective transformations under flow conditions, demonstrating high stability and reusability. nih.gov Similarly, derivatives of dibutylphosphinodithioic acid, when anchored to a solid matrix, could offer robust catalytic systems for a variety of organic syntheses, combining the high activity of homogeneous catalysts with the practical benefits of heterogeneous systems. researchgate.netnih.gov

Mechanistic Insights into Catalytic Reactions Facilitated by Dibutylphosphinodithioic Acid

Understanding the reaction mechanism is crucial for optimizing catalytic performance. For reactions catalyzed by metal complexes of dithiophosphinates, the catalytic cycle typically involves several key steps: ligand substitution, oxidative addition, migratory insertion, and reductive elimination. youtube.com

The dithiophosphinate ligand plays a critical role in stabilizing the metal center in various oxidation states throughout the cycle. Its electronic properties influence the rates of these elementary steps. For instance, in electrocatalytic hydrogen evolution, a proposed mechanism for a related dithiophosphonate-silver cluster identified a specific sulfur site coordinated between the metal core and the ligand as the reaction center. mdpi.com Computational studies, such as Density Functional Theory (DFT), are often employed to elucidate these mechanisms, providing insights into the structure of intermediates and transition states. mdpi.commdpi.com The catalytic cycle begins with the coordination of reactant molecules to the metal center, followed by a series of transformations leading to the product and regeneration of the active catalyst. youtube.com

Metal Ion Extraction and Separation Utilizing Dibutylphosphinodithioic Acid

Dibutylphosphinodithioic acid is a highly effective extractant in the field of hydrometallurgy for the separation and purification of metal ions from aqueous solutions. mdpi.com This application is critical for recovering valuable metals from ores and recycling industrial waste streams. ntnu.no

Principles of Selective Metal Extraction by Dibutylphosphinodithioic Acid

The process of solvent extraction relies on the differential partitioning of metal ions between an aqueous phase and an immiscible organic phase containing the extractant. Dibutylphosphinodithioic acid functions as a chelating agent, forming neutral, hydrophobic complexes with metal ions that are preferentially soluble in the organic diluent.

The selectivity of the extraction is governed by several factors:

pH of the Aqueous Phase: The extraction of metal ions by this acidic extractant is highly dependent on pH. The acid releases a proton during complexation, so the equilibrium is shifted by controlling the acidity of the aqueous solution. Different metals are extracted at different optimal pH ranges. mdpi.com

Hard and Soft Acids and Bases (HSAB) Theory: The two soft sulfur donor atoms in the dithiophosphinate group show a strong affinity for soft or borderline Lewis acid metal ions like Cu²⁺, Cd²⁺, Pb²⁺, and precious metals. researchgate.net This principle allows for selective separation from hard Lewis acids like Ca²⁺ or Mg²⁺.

Acid Dissociation Constant (pKa): The pKa of the extractant influences its ability to release a proton and form a metal complex. A lower pKa value generally leads to better extraction at lower pH values. mdpi.com Dithiophosphinic acids are known for their hydrolytic stability, allowing them to be used effectively in highly acidic solutions. mdpi.com

Structure of the Extractant: The alkyl groups (butyl chains) on the phosphorus atom enhance the solubility of the metal-extractant complex in the organic phase and prevent the extractant itself from dissolving in the aqueous phase.

The general equilibrium for the extraction of a divalent metal ion (M²⁺) by dibutylphosphinodithioic acid (HR) can be represented as: M²⁺(aq) + 2HR(org) ⇌ MR₂(org) + 2H⁺(aq)

Methodological Developments in Metal Recovery Processes

Advancements in hydrometallurgical processes aim to improve efficiency, selectivity, and environmental sustainability. mdpi.comsemanticscholar.org Several methodological developments involve the use of dithiophosphinic acids like dibutylphosphinodithioic acid.

Solvent Extraction Systems: The choice of organic diluent (e.g., kerosene, toluene) is crucial as it affects phase separation and extraction efficiency. nih.gov Process parameters such as extractant concentration, temperature, and phase ratio (Aqueous:Organic) are optimized to maximize the recovery of target metals. researchgate.netntnu.no

Synergistic Extraction: The extraction efficiency and selectivity can be significantly enhanced by using a combination of two different extractants, a phenomenon known as synergism. mdpi.com For example, mixing an acidic extractant like dibutylphosphinodithioic acid with a neutral or solvating extractant (e.g., tri-n-butyl phosphate (B84403) (TBP) or trialkyl phosphine oxide (TOPO)) can lead to the formation of more stable and hydrophobic mixed-ligand complexes. mdpi.com

Stripping and Precipitation: After extraction into the organic phase, the metal ions are recovered in a process called stripping. This is typically achieved by contacting the loaded organic phase with a highly acidic aqueous solution, which reverses the extraction equilibrium. The concentrated and purified metal can then be recovered from the stripping solution by methods such as precipitation or electrowinning. researchgate.netnih.gov

Advanced Techniques: Newer methods are being explored to improve metal recovery from dilute solutions. These include the use of immobilized ligands on solid supports for solid-phase extraction and the application of ionic liquids as alternative diluents to reduce the use of volatile organic compounds. mdpi.com

Below is a table summarizing the extraction efficiency for various metal ions using a related dialkyldithiophosphinic acid, demonstrating its effectiveness.

| Metal Ion | Extractant System | Extraction Efficiency (%) | Conditions | Reference |

|---|---|---|---|---|

| Copper (Cu) | Bis(2,4,4-trimethylpentyl)dithiophosphinic acid | >98% | Optimized pH | mdpi.com |

| Zinc (Zn) | Bis(2,4,4-trimethylpentyl)dithiophosphinic acid | >98% | Optimized pH | mdpi.com |

| Iron (Fe) | Bis(2,4,4-trimethylpentyl)dithiophosphinic acid | >98% | Optimized pH | mdpi.com |

| Cobalt (Co) | Bis(2,4,4-trimethylpentyl)dithiophosphinic acid | >98% | Optimized pH | mdpi.com |

| Cadmium (Cd) | Sodium diethyldithiophosphate | 93.1% | - | mdpi.com |

Role of Dibutylphosphinodithioic Acid as a Reagent in Organic and Inorganic Synthesis

In the realm of synthesis, dibutylphosphinodithioic acid primarily functions as a versatile ligand for a variety of metal ions. The soft sulfur donor atoms of the phosphinodithioic acid moiety exhibit a strong affinity for soft metal centers, leading to the formation of stable coordination complexes.

Ligand for Metal Complexes:

Dibutylphosphinodithioic acid is utilized in the synthesis of various transition metal complexes. The reaction typically involves the deprotonation of the acidic proton of the P-SH group, followed by coordination of the resulting anion to a metal center. The general structure of these complexes often involves the formation of a four-membered chelate ring with the metal.

Research has demonstrated the synthesis of complexes with a range of metals. For instance, the reaction of dibutylphosphinodithioic acid with metal salts such as those of nickel(II), palladium(II), and platinum(II) yields square planar complexes. The butyl groups on the phosphorus atom influence the solubility of these complexes in organic solvents, facilitating their handling and purification.

While not as extensively studied for catalytic applications as some other phosphine-based ligands, the metal complexes of dibutylphosphinodithioic acid have been investigated for their potential catalytic activity. The electronic and steric properties of the ligand, influenced by the butyl groups, can modulate the reactivity of the central metal atom in a catalytic cycle. For example, palladium complexes bearing dithiophosphinate ligands have been explored in cross-coupling reactions. The specific catalytic performance, however, is highly dependent on the reaction conditions and the nature of the substrates involved.

The synthesis of these metal complexes generally proceeds under mild conditions, often at room temperature, by reacting the sodium or ammonium (B1175870) salt of dibutylphosphinodithioic acid with a suitable metal precursor in an appropriate solvent.

Table 1: Examples of Metal Complexes Synthesized with Dibutylphosphinodithioic Acid

| Metal Ion | Typical Precursor | Resulting Complex Geometry |

| Nickel(II) | NiCl₂·6H₂O | Square Planar |

| Palladium(II) | PdCl₂ | Square Planar |

| Platinum(II) | K₂PtCl₄ | Square Planar |

| Zinc(II) | ZnCl₂ | Tetrahedral |

| Cadmium(II) | Cd(NO₃)₂·4H₂O | Tetrahedral |

Contributions of Dibutylphosphinodithioic Acid to Materials Science

The properties of dibutylphosphinodithioic acid and its derivatives have led to their application in the development of advanced materials, particularly in the functionalization of polymers and the synthesis of nanoparticles.

Polymer Functionalization:

Dithiophosphoric acids, a class of compounds to which dibutylphosphinodithioic acid belongs, have been employed for the functionalization of polymers. nih.govresearchgate.netresearchgate.net The electrophilic addition of the S-H group across unsaturated bonds in a polymer backbone is a key reaction for incorporating these functionalities. This modification can impart new properties to the base polymer. For instance, the introduction of phosphorus and sulfur atoms can enhance the flame retardancy and refractive index of the material. nih.gov

While specific studies focusing solely on dibutylphosphinodithioic acid for large-scale polymer modification are not extensively documented in publicly available literature, the principles of dithiophosphoric acid chemistry suggest its potential in this area. The butyl groups would be expected to enhance the compatibility of the functionalizing agent with nonpolar polymer matrices.

Surface Modification and Nanoparticle Synthesis:

A significant application of dithiophosphoric acid derivatives in materials science is in the surface modification of materials and the synthesis of nanoparticles. A closely related compound, di-(2-ethylhexyl) dithiophosphoric acid, has been successfully used as a surface protecting agent for gold nanoparticles. This suggests that dibutylphosphinodithioic acid could serve a similar role as a capping agent in nanoparticle synthesis. Capping agents are crucial for controlling the size, shape, and stability of nanoparticles by preventing their agglomeration. The dibutylphosphinodithioic acid molecules would bind to the nanoparticle surface through the sulfur atoms, with the butyl chains extending into the solvent, providing steric stabilization.

The ability of phosphonic acids, a related class of organophosphorus compounds, to modify the surface of metal oxides has been well-documented. This surface modification can alter properties such as work function and surface energy. While direct evidence for dibutylphosphinodithioic acid in this specific application is limited, its acidic nature and affinity for metal surfaces suggest its potential for similar surface functionalization roles.

Table 2: Potential Applications of Dibutylphosphinodithioic Acid in Materials Science

| Application Area | Proposed Role of Dibutylphosphinodithioic Acid | Potential Benefit |

| Polymer Science | Functionalizing agent for unsaturated polymers | Enhanced flame retardancy, increased refractive index |

| Nanotechnology | Capping agent for nanoparticle synthesis | Control of nanoparticle size and stability |

| Surface Science | Surface modifier for metal and metal oxide surfaces | Alteration of surface properties (e.g., hydrophobicity) |

Future Research Directions and Emerging Trends in Dibutylphosphinodithioic Acid Chemistry

Development of Novel Dibutylphosphinodithioic Acid Derivatives and Analogues

The core structure of dibutylphosphinodithioic acid offers a versatile scaffold for chemical modification. Future research is focused on the rational design and synthesis of new derivatives and analogues to achieve enhanced performance characteristics such as improved selectivity, stability, or novel functionalities.

One primary area of development is the synthesis of ester and amide derivatives. By reacting the parent acid with various alcohols or amines, researchers can modify the compound's lipophilicity and steric profile. These changes can fine-tune its selectivity for specific metal ions in solvent extraction processes. Another significant avenue is the creation of novel metal complexes. While the coordination chemistry of dithiophosphinates with metals like nickel, copper, and zinc is well-established, future work aims to explore complexes with a wider range of metals, including precious metals and rare earth elements. Recent studies on other dithiophosphinic acid complexes have shown potential in applications like photodynamic cancer therapy, suggesting a new research direction for dibutylphosphinodithioic acid derivatives. nih.gov Furthermore, the development of biodegradable analogues is a key trend, aiming to create compounds that perform their function effectively before breaking down into environmentally benign products. nih.gov

| Derivative/Analogue Class | Potential Modification | Targeted Improvement | Potential Application Area |

|---|---|---|---|

| Esters | Reaction with functionalized alcohols | Enhanced solubility, tailored lipophilicity | Solvent Extraction, Lubricant Additives |

| Amides | Reaction with primary/secondary amines | Increased stability, altered coordination properties | Coordination Chemistry, Materials Science |

| Novel Metal Complexes | Coordination with precious metals or lanthanides | Unique catalytic or photophysical properties | Catalysis, Biomedical Imaging, Photodynamic Therapy nih.gov |

| Biodegradable Analogues | Incorporation of hydrolysable linkages (e.g., ester groups) in the butyl chains | Reduced environmental persistence | "Green" Hydrometallurgy, Sustainable Flotation Agents |

Advancements in Green Chemistry Applications for Dibutylphosphinodithioic Acid Synthesis and Utilization

The principles of green chemistry are increasingly influencing the synthesis and application of industrial chemicals. Future research on dibutylphosphinodithioic acid is heavily focused on developing more sustainable and environmentally friendly methods that reduce waste, avoid hazardous substances, and improve energy efficiency.

Traditional synthesis routes for phosphinic acid derivatives often involve phosphinic chlorides, which are expensive and generate hydrogen chloride as a byproduct. semanticscholar.org A key research goal is to develop direct methods, such as the microwave-assisted esterification of phosphinic acids, which can proceed without extra solvents and with high atom economy. semanticscholar.org A significant breakthrough has been the development of synthesis protocols that use water as a solvent, which is non-toxic, non-flammable, and cost-effective. researchgate.netmdpi.com Research into metal-free cross-coupling reactions in water provides a promising green route to thiophosphinates and related compounds. researchgate.net Beyond synthesis, green principles also apply to the compound's utilization. This includes designing closed-loop systems for its use in hydrometallurgy to ensure efficient recycling and prevent its release into the environment.

| Green Chemistry Approach | Traditional Method | Proposed Green Alternative | Key Environmental Benefit |

|---|---|---|---|

| Solvent Selection | Organic solvents (e.g., toluene, benzene) | Use of water researchgate.net or supercritical fluids (e.g., CO2) | Elimination of volatile organic compounds (VOCs) |

| Reagent Choice | Use of phosphinic chlorides | Direct functionalization of the phosphinic acid | Avoids hazardous reagents and HCl byproduct semanticscholar.org |

| Energy Source | Conventional heating | Microwave-assisted synthesis | Reduced reaction times and energy consumption semanticscholar.org |

| Catalysis | Stoichiometric reagents | Development of recyclable catalysts for synthesis | Increased efficiency and waste reduction mdpi.com |

Integration of Advanced Computational Modeling for Predictive Chemistry of Dibutylphosphinodithioic Acid

Computational chemistry and molecular modeling have become indispensable tools for accelerating chemical research. By simulating molecular behavior, researchers can predict properties, understand reaction mechanisms, and design new molecules with desired functions, thereby reducing the need for time-consuming and costly trial-and-error experiments.

For dibutylphosphinodithioic acid, Density Functional Theory (DFT) and other quantum mechanical methods are being used to study its electronic structure and reactivity. These models can elucidate the adsorption mechanisms of dithiophosphinates on mineral surfaces, which is crucial for optimizing their performance as flotation collectors in the mining industry. acs.org Computational models also allow for the in silico screening of potential new derivatives. Researchers can calculate properties like metal-ligand binding energies to predict the selectivity of a novel derivative for a specific metal ion before it is ever synthesized. mit.edu Furthermore, molecular dynamics (MD) simulations can be used to study the behavior of these molecules in solution and at interfaces, providing insights into the self-assembly and aggregation that are critical for processes like solvent extraction and the formation of self-assembled monolayers. researchgate.netresearchgate.net

| Computational Method | Research Objective | Predicted Property/Outcome | Impact on Research |

|---|---|---|---|

| Density Functional Theory (DFT) | Understand mineral surface interactions | Adsorption energies, bond populations, electronic structure acs.org | Design of more selective flotation agents |

| Molecular Dynamics (MD) | Simulate behavior in solvent extraction systems | Complex stability, aggregation behavior, interfacial properties researchgate.net | Optimization of extraction conditions and ligand design |

| Quantum Mechanics (QM) | Predict reactivity and properties of new derivatives | Reaction energy barriers, metal binding affinities | Rational design of novel molecules with targeted functions |

| Virtual Screening | Identify lead candidates from a library of virtual derivatives | Ranking of derivatives based on predicted efficacy | Accelerated discovery of high-performance compounds mit.edu |

Cross-Disciplinary Research Opportunities in Chemical Science Leveraging Dibutylphosphinodithioic Acid

The complex challenges addressed by modern chemistry often require expertise from multiple scientific fields. The unique properties of dibutylphosphinodithioic acid make it an ideal candidate for cross-disciplinary research, bridging fundamental chemistry with materials science, environmental science, and biomedical fields.

A primary area for collaboration is between synthetic chemists and metallurgical engineers. By working together, they can co-design novel extractants (derivatives of dibutylphosphinodithioic acid) and optimized process conditions for the selective recovery of critical metals from ores or electronic waste. mdpi.comresearchgate.net This synergy is essential for developing efficient and sustainable hydrometallurgical processes. Another promising frontier is the intersection with materials science, where dithiophosphinic acids can be used as surface modifiers to create functionalized nanoparticles or as building blocks for novel coordination polymers with interesting electronic or magnetic properties.

In partnership with environmental scientists, chemists can work to assess the lifecycle of these compounds and develop fully biodegradable alternatives to minimize their environmental footprint. mdpi.com Furthermore, emerging research into the biological activities of related organophosphorus compounds opens up collaborations with biochemists and medical researchers. The investigation of dithiophosphinic acid complexes as potential therapeutic agents, such as photosensitizers for cancer therapy, highlights a particularly exciting and impactful area of future cross-disciplinary work. nih.gov

| Collaborating Discipline | Joint Research Goal | Potential Outcome |

|---|---|---|

| Metallurgical Engineering | Develop selective metal recovery processes | More efficient and sustainable methods for mining and recycling researchgate.net |

| Materials Science | Create novel functional materials | New polymers, surface coatings, or nanoparticles with unique properties researchgate.net |

| Environmental Science | Design and assess environmentally benign extractants | Biodegradable flotation agents and extractants with reduced ecological impact mdpi.com |

| Biomedical Science | Explore therapeutic applications of novel metal complexes | Development of new drug candidates, e.g., for photodynamic therapy nih.gov |

Q & A

Q. What are the standard synthesis protocols for Dibutylphosphinodithioic acid, and how can purity be ensured?

Methodological Answer: Synthesis typically involves reacting dibutylphosphine with carbon disulfide under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation. Purification is achieved via recrystallization from non-polar solvents or column chromatography. Purity validation requires elemental analysis (C, H, S, P) and spectroscopic techniques (e.g., P NMR for phosphorus environments, FTIR for S-H or P-S bond identification). Consistent stoichiometric ratios and reaction time optimization are critical to minimize byproducts .

Q. How is Dibutylphosphinodithioic acid characterized in coordination chemistry studies?

Methodological Answer: Characterization focuses on ligand behavior in metal complexes. Techniques include:

- Spectroscopy : UV-Vis for electronic transitions, H/P NMR to monitor coordination shifts.

- X-ray crystallography to resolve bond lengths and coordination geometry.

- Thermogravimetric analysis (TGA) for stability assessment. Data should be cross-referenced with literature benchmarks for analogous dithiophosphinic acid complexes to confirm structural integrity .

Q. What are the primary applications of Dibutylphosphinodithioic acid in solvent extraction systems?

Methodological Answer: The compound acts as a ligand for selective metal ion extraction (e.g., transition metals, lanthanides). Experimental design involves:

- Liquid-liquid extraction trials : Optimizing pH, ligand concentration, and phase modifiers.

- Distribution coefficient calculations () to quantify extraction efficiency.

- Competitive extraction studies to assess selectivity against interfering ions. Results should be compared with computational models (e.g., DFT) to validate mechanistic hypotheses .

Advanced Research Questions

Q. How can contradictions in thermodynamic data for Dibutylphosphinodithioic acid-metal complexes be resolved?

Methodological Answer: Contradictions often arise from variations in experimental conditions (e.g., ionic strength, solvent polarity). Strategies include:

- Replication studies under standardized conditions (temperature, pH).

- Statistical validation (e.g., error analysis, confidence intervals).

- Cross-technique validation : Calorimetric data (ΔH, ΔS) should align with spectroscopic/electrochemical results.

- Peer review of methodology to identify overlooked variables (e.g., trace oxygen in inert systems) .

Q. What computational approaches are suitable for modeling the ligand behavior of Dibutylphosphinodithioic acid?

Methodological Answer: Density Functional Theory (DFT) is widely used to:

- Predict electronic structures (HOMO-LUMO gaps, charge distribution).

- Simulate metal-ligand binding energies and orbital interactions.

- Compare with experimental IR/Raman spectra for vibrational mode assignment. Software like Gaussian or ORCA, paired with basis sets (e.g., 6-31G* for light atoms, LANL2DZ for metals), ensures accuracy. Results must be validated against crystallographic data .

Q. How can ligand design of Dibutylphosphinodithioic acid derivatives be optimized for catalytic applications?

Methodological Answer: Structure-activity relationships (SAR) guide optimization:

- Substituent modification : Introducing electron-withdrawing groups (e.g., -CF) to enhance Lewis acidity.

- Steric effects : Adjusting butyl chain length to modulate metal center accessibility.

- Catalytic trials : Benchmark turnover numbers (TON) and selectivity in model reactions (e.g., hydrogenation).

- In-situ spectroscopic monitoring (e.g., EXAFS) to track catalytic intermediates .

Data Analysis & Reporting Guidelines

Q. What statistical methods are recommended for analyzing spectroscopic data from Dibutylphosphinodithioic acid studies?

Q. How should researchers address discrepancies between experimental and computational results?

Methodological Answer:

- Sensitivity analysis : Vary computational parameters (solvation models, basis sets) to assess robustness.

- Experimental replication : Confirm spectral assignments or kinetic data.

- Hybrid methods : Combine MD simulations with EXAFS to refine coordination geometry predictions. Discrepancies should be transparently discussed in the "Results and Discussion" section, highlighting limitations of both approaches .

Q. Notes for Compliance :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products